2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one
Description
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-(2-aminobutan-2-yl)-4-thiophen-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H15N3OS/c1-3-12(2,13)11-14-8(7-10(16)15-11)9-5-4-6-17-9/h4-7H,3,13H2,1-2H3,(H,14,15,16) |
InChI Key |
UFWAIXYMBNFHNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C2=CC=CS2)N |
Origin of Product |
United States |
Biological Activity
2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one, with the CAS number 1284648-43-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a thienyl group and an amino group, which are significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one is C₁₂H₁₅N₃OS, with a molecular weight of 249.33 g/mol. The compound's structure is essential for understanding its biological interactions and efficacy.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of receptor interactions and potential therapeutic applications.
1. Antagonistic Activity
Research indicates that derivatives of pyrimidine compounds, including 2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one, exhibit significant antagonistic properties on adenosine receptors (ARs). Specifically, these compounds have shown selective antagonism towards A₁ adenosine receptors (A₁AR), which are involved in numerous physiological processes including cardiac function and neurotransmission .
2. Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications on the pyrimidine core significantly influence the biological activity of these compounds. For instance, the introduction of various substituents at specific positions on the pyrimidine ring can enhance selectivity and potency against A₁ARs. The presence of a methyl group at the exocyclic amino position has been identified as crucial for achieving high selectivity .
Case Study 1: Adenosine Receptor Antagonism
A study characterized a series of pyrimidine derivatives, including our compound of interest, demonstrating their ability to reverse the inhibitory effects of NECA (an adenosine receptor agonist) on cAMP accumulation in cellular assays. This highlights their potential as therapeutic agents in conditions where modulation of adenosine signaling is beneficial, such as in neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of related pyrimidine derivatives. Although specific data on 2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one was not detailed, similar compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating potential applications in treating bacterial infections .
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s key structural features are compared to analogues in the evidence (Table 1):
Key Observations :
- Thienyl vs.
- Amino-Alkyl vs. Thioxo Substituents: The 1-amino-1-methyl-propyl group introduces a branched aliphatic chain, contrasting with the thioxo (C=S) group in ’s compounds. This difference likely affects solubility (lower for the alkyl chain) and hydrogen-bonding capacity .
- Core Rigidity : Unlike vaborbactam’s fused bicyclic system, the pyrimidin-6-one core may adopt puckered conformations (as per ’s ring analysis), influencing target selectivity .
Pharmacological Implications
- Thienyl-Enhanced Bioactivity : The 2-thienyl group in vaborbactam contributes to beta-lactamase inhibition by interacting with enzyme active sites . A similar mechanism is plausible for the target compound.
- Amino-Propyl Group: The bulky substituent may hinder metabolism (e.g., cytochrome P450 interactions), improving half-life but reducing solubility.
Preparation Methods
Detailed Steps
Step 1 : Synthesis of the pyrimidine core.
- Reactants: Urea or guanidine derivatives with aldehydes or ketones.
- Conditions: Acidic or basic conditions depending on the reactants.
Step 2 : Introduction of the thienyl group.
- Reactants: Halogenated pyrimidine derivative, thienyl boronic acid, palladium catalyst.
- Conditions: Aqueous or organic solvent, base (e.g., sodium carbonate), under inert atmosphere.
Step 3 : Attachment of the aminoalkyl chain.
- Reactants: Pyrimidine derivative with a suitable leaving group, aminoalkyl amine.
- Conditions: Basic conditions, possibly with a catalyst for reductive amination.
Analysis of Preparation Methods
Challenges and Considerations
- Yield and Purity : Optimization of reaction conditions is crucial to maximize yield and purity.
- Selectivity : Ensuring the correct regioselectivity during the introduction of substituents is important.
- Safety : Handling of palladium catalysts and boronic acids requires proper safety precautions.
Comparison of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Suzuki-Miyaura Coupling | High efficiency, good yield | Requires palladium catalyst, can be expensive |
| Nucleophilic Substitution | Simple conditions, cost-effective | May require harsh conditions, lower selectivity |
| Reductive Amination | Mild conditions, high selectivity | Requires reducing agent, can be slow |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
